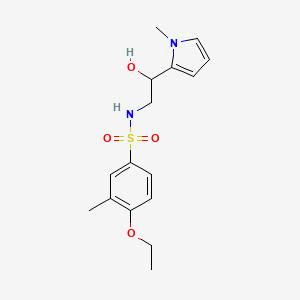
4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide, identified by its CAS number 1396746-58-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrrole moiety, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Structure and Composition
The molecular formula of this compound is C16H22N2O4S, with a molecular weight of 338.4 g/mol. The compound exhibits a sulfonamide functional group, which is commonly associated with antibacterial activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396746-58-9 |
| Molecular Formula | C₁₆H₂₂N₂O₄S |
| Molecular Weight | 338.4 g/mol |
Antimicrobial Properties
Sulfonamides are well-documented for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The presence of the sulfonamide group in this compound suggests potential antibacterial activity, which could be explored through in vitro studies against various bacterial strains.
Antitumor Activity
Recent studies have highlighted the potential of pyrrole derivatives in cancer therapy due to their ability to interfere with cellular signaling pathways involved in tumor growth. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancers.
The proposed mechanisms by which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that pyrrole-based compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various sulfonamide derivatives, including related compounds. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies conducted on a range of cancer cell lines demonstrated that compounds bearing similar structural features to this compound exhibited cytotoxic effects. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.
Study 3: Mechanistic Insights
Research focusing on the mechanistic aspects revealed that these compounds could disrupt mitochondrial function and induce oxidative stress in cancer cells, leading to increased apoptosis rates.
属性
IUPAC Name |
4-ethoxy-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-4-22-16-8-7-13(10-12(16)2)23(20,21)17-11-15(19)14-6-5-9-18(14)3/h5-10,15,17,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMSTCOXCLARSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














